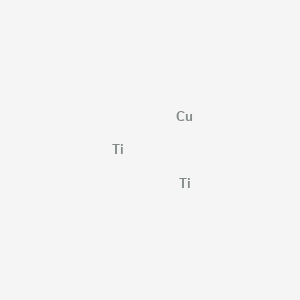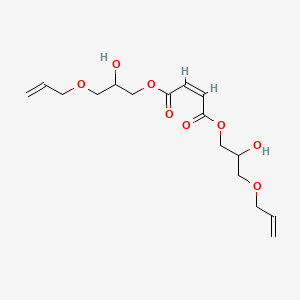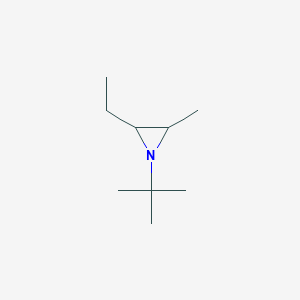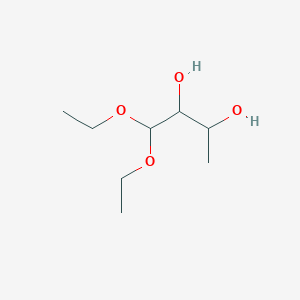
1,1-Diethoxybutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxybutane-2,3-diol is an organic compound with the molecular formula C8H18O4 It contains two hydroxyl groups and two ether groups, making it a diol and an ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxybutane-2,3-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the separation of multicomponent mixtures with high purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxybutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethoxybutane-2,3-diol has diverse applications in scientific research:
Biology: Investigated for its potential as a protective group for sensitive functional groups in biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-purity chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxybutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups can act as electron donors, affecting the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiane-2,5-diol: Contains sulfur atoms and is used in the synthesis of thiophene derivatives.
Ethylene glycol: A simple diol used as antifreeze and in the production of polyesters.
Uniqueness
1,1-Diethoxybutane-2,3-diol is unique due to its combination of hydroxyl and ether groups, which provide distinct chemical properties and reactivity compared to other diols and ethers. This makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
10602-30-9 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1,1-diethoxybutane-2,3-diol |
InChI |
InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3 |
Clave InChI |
RYGWENCUJCXMAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(C)O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


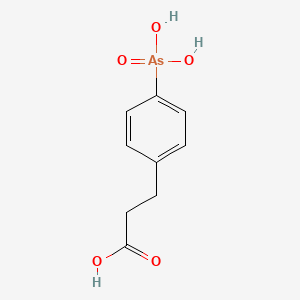
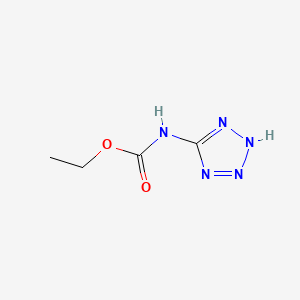


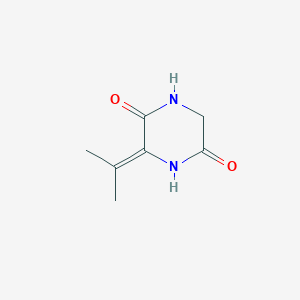
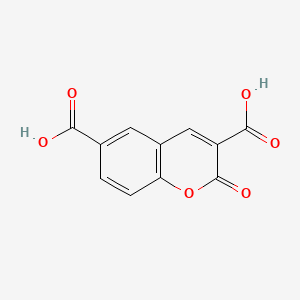


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
